molecular formula C5H4ClF2N3 B13548207 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine

Cat. No.: B13548207
M. Wt: 179.55 g/mol
InChI Key: FIQBFNCGYMPXER-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with difluoromethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amines .

Scientific Research Applications

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(difluoromethyl)-2-methyl-N-(2-(4-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
  • 5-Chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine

Uniqueness

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and bioactivity, making it more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C5H4ClF2N3

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H4ClF2N3/c6-2-1-3(9)11-5(10-2)4(7)8/h1,4H,(H2,9,10,11)

InChI Key

FIQBFNCGYMPXER-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)F)N

Origin of Product

United States

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